molecular formula C11H13NO4 B13612910 5-(3,5-Dimethoxyphenyl)oxazolidin-2-one

5-(3,5-Dimethoxyphenyl)oxazolidin-2-one

Cat. No.: B13612910
M. Wt: 223.22 g/mol
InChI Key: CXVXZYSSWAYSFH-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxy substitution pattern on the phenyl ring is notable for enhancing electron-donating effects and polarity, which may influence solubility, metabolic stability, and receptor interactions compared to alkyl-substituted analogs like Metaxalone .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-14-8-3-7(4-9(5-8)15-2)10-6-12-11(13)16-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

CXVXZYSSWAYSFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CNC(=O)O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This process typically requires the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of oxazolidinones often involves the use of high-throughput methods and continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable .

Comparison with Similar Compounds

Metaxalone (5-[(3,5-Dimethylphenoxy)methyl]oxazolidin-2-one)

Structural Differences :

  • Substituent: Metaxalone has a 3,5-dimethylphenoxymethyl group attached to the oxazolidinone core, whereas the target compound features a directly attached 3,5-dimethoxyphenyl group.

Physicochemical Properties :

  • Molecular Formula: C₁₂H₁₅NO₃ (MW 221.25 g/mol) .
  • CAS : 1665-48-1 .

Pyrazoline-Thiazole Hybrids (e.g., Compound 24a)

Structural Context :

  • Compound 24a (3-(isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) from incorporates a 3,5-dimethoxyphenyl group within a pyrazoline-thiazole scaffold.

Triazole Derivatives ()

Structural Features :

  • Derivatives such as 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids demonstrate positional isomerism of methoxy groups (2,4- vs. 3,4-dimethoxy), affecting electronic distribution and toxicity profiles.

Key Findings :

  • Esterified derivatives showed variable acute toxicity (predicted via GUSAR software), underscoring the impact of substituent positioning on safety .

Comparative Data Table

Compound Molecular Formula Substituent Structure Biological Activity Key References
5-(3,5-Dimethoxyphenyl)oxazolidin-2-one C₁₁H₁₃NO₄* 3,5-Dimethoxyphenyl Not explicitly reported -
Metaxalone C₁₂H₁₅NO₃ 3,5-Dimethylphenoxymethyl Muscle relaxant
Compound 24a (Pyrazoline-thiazole) C₂₀H₂₀N₄O₃S 3,5-Dimethoxyphenyl + pyrazoline Antimycobacterial
Triazole ester () C₁₃H₁₃N₃O₃S 2,4- or 3,4-Dimethoxyphenyl + triazole Variable toxicity

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